5,5,5-Trifluoro-2-methylpentan-2-ol
Description
5,5,5-Trifluoro-2-methylpentan-2-ol is a fluorinated secondary alcohol characterized by a pentan-2-ol backbone substituted with three fluorine atoms at the terminal carbon (C5) and a methyl group at C2. The trifluoromethyl group enhances its electronegativity and metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical synthesis. Its molecular formula is C₆H₁₁F₃O, with a molecular weight of 156.15 g/mol. The fluorine atoms contribute to increased lipophilicity, influencing solubility and reactivity in organic reactions such as nucleophilic substitutions or esterifications .
Properties
Molecular Formula |
C6H11F3O |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
5,5,5-trifluoro-2-methylpentan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-5(2,10)3-4-6(7,8)9/h10H,3-4H2,1-2H3 |
InChI Key |
CDAWNBYHTARKTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(F)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Amino-5,5,5-Trifluoro-2-methylpentan-2-ol
- Structure: Differs by an amino (-NH₂) group replacing the hydroxyl (-OH) at C2.
- Properties: The amino group introduces basicity, altering solubility (higher water solubility in protonated form) and reactivity (e.g., participation in peptide coupling).
- Applications : Likely explored as a pharmaceutical intermediate; however, commercial availability is discontinued, suggesting stability or synthesis challenges .
- Molecular Weight : 155.15 g/mol (vs. 156.15 g/mol for the target compound).
5,5,5-Trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl Methacrylate
- Structure : Features a methacrylate ester at C2 and additional trifluoromethyl/hydroxyl groups at C3.
- Properties : The ester group enables polymerization, while multiple fluorinated groups enhance thermal and chemical resistance.
- Applications: Potential use in fluorinated polymers for coatings or adhesives. Its molecular weight (294.19 g/mol) and higher fluorine content distinguish it from the target alcohol, which lacks polymerizable functionality .
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol
- Structure : Contains a cyclopentenyl ring and lacks fluorine atoms.
- Properties : The cyclic structure increases steric bulk and boiling point compared to the linear fluorinated target compound.
- Applications : Approved under IFRA standards for fragrance use, indicating lower toxicity concerns. The absence of fluorine reduces metabolic stability but enhances biodegradability .
Comparative Data Table
Key Research Findings
Fluorination Effects: The trifluoromethyl group in 5,5,5-Trifluoro-2-methylpentan-2-ol enhances oxidative stability and lipid solubility compared to non-fluorinated analogs like 5-(2,2,3-trimethylcyclopentenyl)-3-methylpentan-2-ol .
Reactivity: The hydroxyl group in the target compound allows esterification or etherification, whereas the amino variant (1-amino derivative) is more reactive in nucleophilic reactions but less stable .
Commercial Viability: Discontinuation of 1-amino-5,5,5-trifluoro-2-methylpentan-2-ol highlights synthesis or regulatory challenges, contrasting with the methacrylate derivative’s niche in material science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
